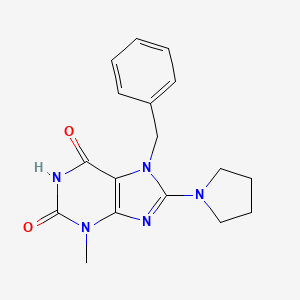
5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its derivatives are synthesized through reactions involving hydrazine hydrate and various primary amines, leading to the production of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These processes are crucial for studying the compound's structure and potential applications in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Cytotoxicity : Some derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).
- Antimicrobial Activities : Derivatives have shown good or moderate activities against test microorganisms, indicating the compound's usefulness in developing new antimicrobial agents (Bektaş et al., 2007).
- Antimicrobial and Anticancer Potential : Further studies have been conducted on triazole derivatives for their antimicrobial activity and their potential as anticancer agents, highlighting the broad spectrum of biological activities these compounds may exhibit (Fandaklı et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-methoxyaniline with 3-(methylthio)benzoyl chloride to form the intermediate N-(3-(methylthio)phenyl)-4-methoxybenzamide. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, followed by reaction with ethyl chloroformate to form the final product.", "Starting Materials": [ "4-methoxyaniline", "3-(methylthio)benzoyl chloride", "sodium azide", "copper sulfate", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-methoxyaniline is reacted with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to form N-(3-(methylthio)phenyl)-4-methoxybenzamide.", "Step 2: The intermediate N-(3-(methylthio)phenyl)-4-methoxybenzamide is then reacted with sodium azide and copper sulfate in the presence of a reducing agent such as sodium ascorbate to form the triazole ring.", "Step 3: The final step involves the reaction of the triazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide." ] } | |
Numéro CAS |
1207032-42-5 |
Nom du produit |
5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide |
Formule moléculaire |
C17H17N5O2S |
Poids moléculaire |
355.42 |
Nom IUPAC |
5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c1-24-13-8-6-11(7-9-13)18-16-15(20-22-21-16)17(23)19-12-4-3-5-14(10-12)25-2/h3-10H,1-2H3,(H,19,23)(H2,18,20,21,22) |
Clé InChI |
JDJDTJYUYIMIKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC=C3)SC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2796066.png)
![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796068.png)
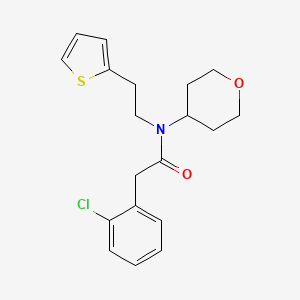

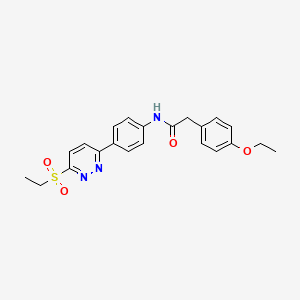

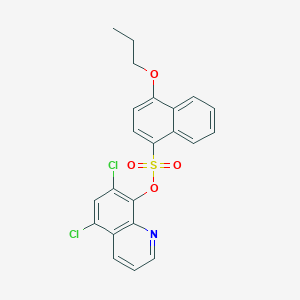
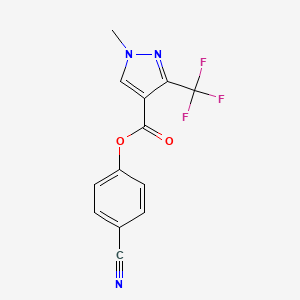
![1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine](/img/structure/B2796080.png)

![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2796082.png)

